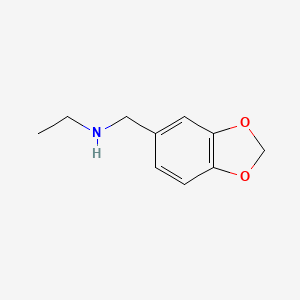

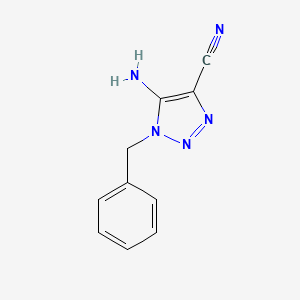

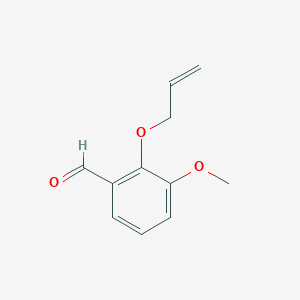

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

説明

Synthesis Analysis

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine involves strategic organic synthesis techniques aimed at incorporating the benzodioxolyl and ethylamine functionalities. While specific synthesis methods for this compound are not detailed in the provided research, similar compounds have been synthesized through routes that may include alkylation, amine coupling, and ring formation reactions. The choice of synthesis route often depends on the desired yield, purity, and the specific substitution pattern on the benzodioxolyl ring (Attia et al., 2014).

科学的研究の応用

Antibacterial and Antimicrobial Properties

- A compound structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine exhibited promising antimicrobial activity, particularly against S. aureus and B. subtilis. The single crystal X-ray structure of this compound was determined, confirming its S-alkylation and providing insights into its potential antibacterial properties (Attia et al., 2014).

- Various N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, a molecule structurally similar to this compound, have been synthesized and evaluated for their antibacterial activity. Some of these derivatives displayed moderate inhibitory effects against common bacterial strains, highlighting their potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).

Potential in Cancer Therapy

- Benzodioxole-based dithiocarbamate derivatives, incorporating structures related to this compound, were synthesized and tested against cancer cell lines. Some of these derivatives showed notable inhibitory effects, particularly against C6 rat glioma cell lines, and also exhibited inhibitory effects on human carbonic anhydrases hCA-I and hCA-II, suggesting their potential as anticancer agents (Altıntop et al., 2017).

- A series of benzamide derivatives conjugated with alkylating cytostatics, incorporating a similar structural motif to this compound, were synthesized and tested for their cytotoxic effects on melanoma cells. These conjugates showed enhanced toxicity against melanoma cells compared to the parent compound chlorambucil, indicating their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Chemical Synthesis and Characterization

- A study reported the synthesis, spectral analysis, and antibacterial activity of new N-substituted sulfonamide derivatives of 1, 3-benzodioxol-5-amine, which is structurally related to this compound. These compounds were characterized using various spectroscopic techniques, demonstrating the utility of this chemical framework in synthesizing compounds with potential antibacterial properties (Siddiqa et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine may also interact with similar pathways.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

生化学分析

Biochemical Properties

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine . The interaction with MAO can lead to altered levels of these neurotransmitters, thereby influencing mood and behavior. Additionally, this compound may interact with serotonin receptors, contributing to its psychoactive effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serotonin signaling pathway, leading to changes in mood and perception . Furthermore, this compound can induce changes in gene expression related to neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in mood regulation and perception . This binding leads to the activation of downstream signaling pathways that result in altered neurotransmitter release and changes in gene expression. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of serotonin and other monoamines . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in neurotransmitter levels and receptor sensitivity, which can lead to lasting alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Threshold effects have been observed, where a specific dosage is required to elicit noticeable effects. At high doses, this compound can cause adverse effects such as hyperthermia, hypertension, and neurotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase . This process results in the formation of various metabolites, which are further processed by other enzymes such as cytochrome P450 . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and genetic variations .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCHBBRLLCOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280139 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6642-35-9 | |

| Record name | N-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)